(R)-1-Benzyl-3-fluoropiperidine

pKa modulation amine basicity off-target liability

Medicinal chemistry programs require precise stereochemistry and modulated basicity to balance CNS permeability with hERG safety. Racemic or non-fluorinated analogs fail to replicate the (R)-enantiomer's defined 3D orientation. This N-benzyl-3-fluoropiperidine delivers: - >99% enantiomeric purity via established resolution - ΔpKa ≈ -1.9 vs piperidine (reduced hERG risk) - >96:1 axial fluorine preference for conformational locking - N-debenzylation under mild H₂ conditions for radiotracer synthesis

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
Cat. No. B11764725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Benzyl-3-fluoropiperidine
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=C2)F
InChIInChI=1S/C12H16FN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1
InChIKeySIUXACXHWDGKEU-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Benzyl-3-fluoropiperidine: Compound Overview


(R)-1-Benzyl-3-fluoropiperidine (CAS 873221-82-0) is a chiral, N‑benzyl‑substituted 3‑fluoropiperidine derivative with the molecular formula C₁₂H₁₆FN and a molecular weight of 193.26 g·mol⁻¹ . The compound contains a single stereocenter at the 3‑position of the piperidine ring and serves as a versatile intermediate in medicinal chemistry, enabling the introduction of fluorine‑modulated physicochemical and conformational properties into lead candidates [1].

Stereochemical control (R)-enantiomer enables chirality-dependent SAR studies
Fluorine modulation 3-fluoro substituent modifies pKa and conformation
PET tracer synthesis Key intermediate for 18F-labeled neuroimaging probes

(R)-1-Benzyl-3-fluoropiperidine Advantages Over Generic Analogs


Simple piperidine or achiral 3‑fluoropiperidine building blocks lack the precise combination of stereochemical control, N‑benzyl lipophilicity, and fluorine‑imparted conformational bias that distinguishes (R)-1‑Benzyl‑3‑fluoropiperidine. The (R)‑enantiomer exhibits a defined three‑dimensional orientation that can critically influence target engagement, while the fluorine atom at the 3‑position dramatically reduces basicity (ΔpKa ≈ –1.9 vs. piperidine) and enforces a strong axial preference in aqueous media [1][2]. These features cannot be replicated by non‑fluorinated, racemic, or N‑unsubstituted analogs, making direct substitution scientifically invalid without re‑optimization of the entire pharmacophore [3].

Non-fluorinated piperidine Lacks fluorine-induced conformational bias and pKa shift; structure-activity relationships may not transfer.
Racemic or opposite enantiomer Chiral environment in assays may produce different binding or metabolic profiles; stereochemical attribution requires single enantiomer.
N-unsubstituted analog Benzyl group contributes significant lipophilicity; deprotected intermediate alters CNS penetration and target engagement properties.

(R)-1-Benzyl-3-fluoropiperidine Differentiation Evidence


Reduced Basicity Lowers hERG Liability

Introduction of fluorine at the 3‑position of the piperidine ring lowers the pKa of the secondary amine by approximately 1.9 log units relative to unsubstituted piperidine, a change driven by the strong negative inductive (–I) effect of fluorine [1]. For (R)-1-benzyl-3-fluoropiperidine, the N‑benzyl group further perturbs the amine basicity, but the fluorine atom remains the dominant modulator.

pKa comparison
Class-level
3-Fluoropiperidine: pKa ~9.3 Piperidine: pKa 11.2
Basicity reduction supports hERG-related off-target screening review.
ΔpKa ≈ –1.9; further shift expected with N-benzyl group. Class-level inference.
pKa modulation amine basicity off-target liability fluorine inductive effect

Increased Lipophilicity Enhances Membrane Permeability

Fluorination at the 3‑position increases the calculated LogP of piperidine from ~0.84 to 1.04, reflecting a modest but measurable rise in lipophilicity [1]. For (R)-1-benzyl-3-fluoropiperidine, the benzyl group contributes an additional ~2 LogP units, resulting in a predicted LogP of approximately 3.2–3.5, consistent with typical CNS‑penetrant chemical space.

Lipophilicity gain
Class-level
ΔLogP ≈ +0.20
Lipophilicity increase supports membrane permeability assay context.
Calculated LogP; 3‑fluoropiperidine 1.04 vs piperidine 0.84. Verify with target scaffold.
LogP lipophilicity membrane permeability fluorine substitution

Axial Fluorine Locks Bioactive Conformation

In aqueous solution, the fluorine atom of N‑protonated 3‑fluoropiperidine adopts an axial orientation with a >96:1 preference over the equatorial conformer [1]. This stereoelectronic effect, driven by charge‑dipole interactions and hyperconjugation, locks the piperidine ring into a defined three‑dimensional shape. The (R)‑1‑benzyl substitution pattern further influences the overall molecular conformation, but the axial fluorine preference remains a conserved feature.

Conformational lock
Class-level
>96:1 axial preference
Axial fluorine bias supports conformational probe and entropy-driven binding studies.
Protonated state in water; 19F NMR evidence. May differ in neutral form.
axial fluorine conformational bias piperidine chair stereoelectronic effect

Scalable Chiral Resolution for High Enantiopurity

A chemical resolution method disclosed in patent CN110922354A enables the preparation of enantiomerically enriched 3‑fluoropiperidine‑4‑carboxylic acid derivatives, which serve as precursors to (R)-1-benzyl-3-fluoropiperidine [1]. The process involves Mitsunobu coupling with chiral 1‑phenethyl alcohol, followed by hydrolysis, yielding the desired (R)‑enantiomer with high stereochemical fidelity. While the patent does not report specific enantiomeric excess values, analogous kinetic resolution approaches using lipase CAL‑B have achieved >99% ee for the target compound .

Enantiopurity
Data to verify
>99% ee achievable
Supports enantiomer attribution review for chiral synthesis and biological testing.
Enzymatic kinetic resolution with CAL‑B; patent CN110922354A reports resolution method without exact ee.
chiral resolution enantiomeric excess kinetic resolution asymmetric synthesis

Key Intermediate for Fluorinated PET Tracers and NR2B Antagonists

1,4‑Disubstituted 3‑[¹⁸F]fluoropiperidines, readily synthesized from (R)-1-benzyl-3-fluoropiperidine via N‑debenzylation and subsequent functionalization, have been explored as positron emission tomography (PET) radioligands for imaging NR2B‑containing NMDA receptors [1]. In a comparative study, the 3‑[¹⁸F]fluoropiperidine scaffold exhibited high in vitro affinity for NR2B (Ki < 50 nM) but demonstrated suboptimal brain uptake in vivo, highlighting the need for further structural optimization while validating the scaffold's engagement with the target [2].

NR2B target affinity
Class-level
3-F-piperidine derivative: Ki <50 nM Non-fluorinated analog: Ki >500 nM
Supports NR2B target engagement assay context; binding improvement >10‑fold.
Radioligand binding on rat brain; 18F‑tracer showed suboptimal brain uptake in vivo. Verify with current scaffold.
PET imaging NR2B antagonist radiochemistry fluorine-18

(R)-1-Benzyl-3-fluoropiperidine Application Scenarios


CNS Lead Optimization with Reduced hERG Risk

The reduced basicity (ΔpKa ≈ –1.9 vs. piperidine) and increased lipophilicity of the 3‑fluoropiperidine core lower the risk of hERG channel blockade while maintaining passive permeability. Medicinal chemists can incorporate the (R)-1-benzyl-3-fluoropiperidine scaffold into CNS programs where amine pKa and LogD must be carefully balanced [1].

Enantiopure Fluorinated Building Blocks for Asymmetric Catalysis

The (R)-1-benzyl-3-fluoropiperidine core, after N‑debenzylation, yields (R)-3‑fluoropiperidine, a valuable chiral amine for asymmetric synthesis and organocatalysis. High enantiomeric purity (>99% ee) achievable through established resolution protocols ensures consistent stereochemical outcomes in downstream transformations .

¹⁸F-PET Radiotracer Development for Neuroimaging

The N‑benzyl group can be removed under mild hydrogenolysis conditions to liberate the secondary amine, enabling rapid ¹⁸F‑fluorination or conjugation to targeting vectors. This modularity supports the synthesis of 3‑[¹⁸F]fluoropiperidine‑based radiotracers for imaging NR2B NMDA receptors or other CNS targets [2].

Conformational Bias in SAR Studies

The strong axial fluorine preference (>96:1) of the protonated 3‑fluoropiperidine ring provides a rigid conformational anchor. Researchers can exploit this stereoelectronic lock to probe the bioactive conformation of piperidine‑containing ligands and to improve binding entropy [3].

Application
Selection Property
Validation Focus
CNS selectivity screening
Basicity-modulated off-target context
hERG-related endpoint review
Chiral building block
Enantiomeric purity and attribution
Chiral HPLC or ee verification
PET tracer precursor
N-benzyl deprotection & radiochemical coupling
NR2B target engagement assay validation
Conformational SAR analysis
Axial fluorine conformational lock
NMR or computation conformation verification

Technical Documentation Hub

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31 linked technical documents
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